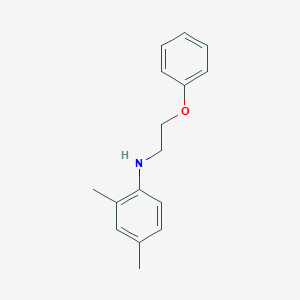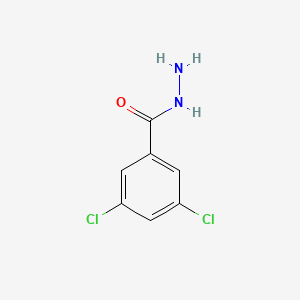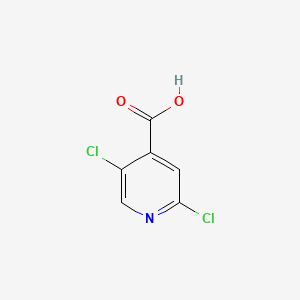
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine" is not directly mentioned in the provided papers. However, the papers do discuss various related aromatic amines and their synthesis, molecular structures, and chemical reactions, which can provide insights into the analysis of similar compounds. For instance, aromatic amines are known to exhibit a range of activities and interactions based on their structural features, such as the presence of substituents that can influence their electronic properties and reactivity .
Synthesis Analysis
The synthesis of aromatic amines can involve multiple steps, including the formation of intermediates and the use of specific reagents to introduce functional groups. For example, the synthesis of 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines involved the conversion of 2,5-dimethoxybenzenethiol to thioether derivatives, followed by Vilsmeier-formylation, condensation, and reduction steps . Similarly, the synthesis of a diphenylethylene derivative with aromatic tertiary amine groups was achieved through a Wittig-type reaction, demonstrating the versatility of synthetic methods for constructing complex aromatic amine structures .
Molecular Structure Analysis
The molecular structure of aromatic amines can be characterized using techniques such as X-ray diffraction, IR, and NMR spectroscopy. For instance, the crystal structure of a monoazo dye was determined to be in the triclinic system with two independent molecules in the asymmetric unit, exhibiting trans-geometry about the azo linkage . These structural details are crucial for understanding the properties and potential applications of aromatic amines.
Chemical Reactions Analysis
Aromatic amines can participate in various chemical reactions, leading to the formation of novel compounds. The reaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with amines resulted in the formation of cyclic phosphonic analogues of chromone when primary amines were used as nucleophiles . This highlights the reactivity of aromatic amines and their potential to form cyclic structures under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aromatic amines are influenced by their molecular structure. The presence of substituents, such as nitro groups or methoxy groups, can affect properties like solubility, boiling point, and reactivity. The interactions between molecules, such as hydrogen bonding and π-π interactions, can also play a role in the formation of crystals and the overall stability of the compound . Understanding these properties is essential for the practical application of aromatic amines in various fields, including materials science and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Natural Sources and Bioactivities
Research has highlighted the occurrence of related phenolic compounds and amines in various natural sources, demonstrating their widespread presence across different species and their potential bioactivities. For instance, phenolic compounds such as 2,4-Di-tert-butylphenol and its analogs have been identified in a wide array of organisms, showcasing their roles in natural ecosystems and potential toxicological effects against a broad spectrum of testing organisms (Zhao et al., 2020). This underscores the ecological relevance and potential biochemical functions of similar phenolic amines.
Chemistry and Health Benefits of Dietary Phenolamides
The study of phenolamides, including those structurally related to "(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine," has provided insights into their chemical structures, dietary sources, and potential health benefits. Phenolamides, found throughout the plant kingdom, have been associated with anti-inflammatory, antioxidant, and other beneficial health effects (Wang et al., 2020). This highlights the importance of further research into similar compounds for their potential application in nutrition and medicine.
Environmental and Health Impacts of Amines and Related Compounds
The environmental presence and health impacts of amines and their derivatives, including potential endocrine-disrupting effects and contributions to conditions such as obesity and diabetes, have been a significant focus of scientific research. Studies have investigated the sources, concentrations, and aquatic toxicity of amines and related compounds, emphasizing the need for understanding their environmental fate and potential health risks (Poste et al., 2014). This area of research is critical for assessing the safety and environmental impact of phenolic amines and their derivatives.
Eigenschaften
IUPAC Name |
2,4-dimethyl-N-(2-phenoxyethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-8-9-16(14(2)12-13)17-10-11-18-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJMGXZIJYZNHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCOC2=CC=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265680 |
Source


|
| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-phenyl)-(2-phenoxy-ethyl)-amine | |
CAS RN |
327070-55-3 |
Source


|
| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327070-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-N-(2-phenoxyethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














